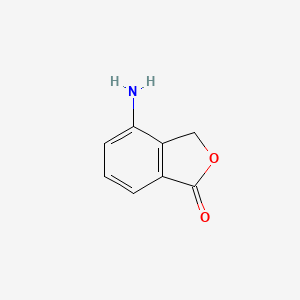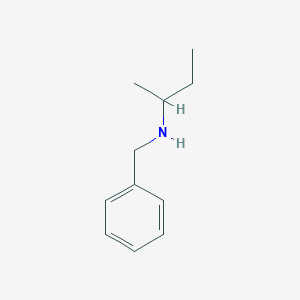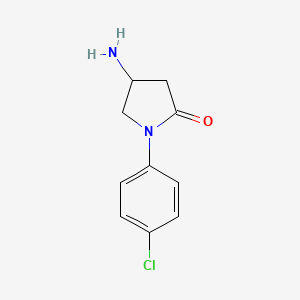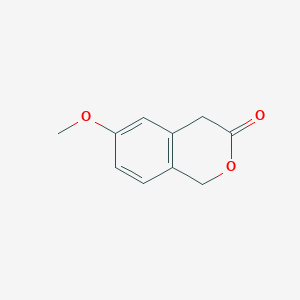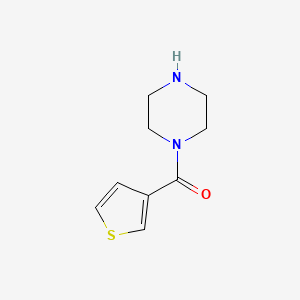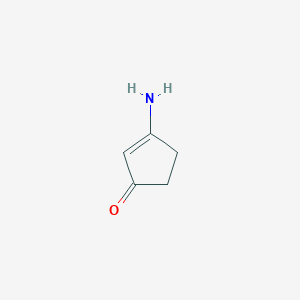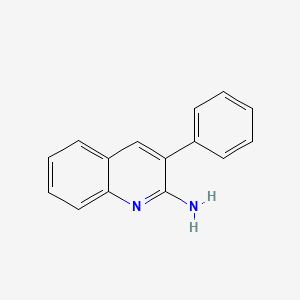
Cyanomethanesulfonamide
Vue d'ensemble
Description
Cyanomethanesulfonamide (CMSA) is a versatile organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, odorless solid that is soluble in water and organic solvents. CMSA is used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a ligand for metal complexes. It is also used as a reactant in the manufacture of pharmaceuticals. CMSA is an important intermediate for the synthesis of other compounds, including drugs, dyes, and agrochemicals.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
Cyanomethanesulfonamide serves as a starting material in synthesizing various heterocyclic systems. For instance, it is used in the synthesis of 1,2-Diazol-4-sulfonamides, 1,2,4- and 1,2,5-Oxadiazol-3-sulfonamides, and 1,2,3-Triazol-4-sulfonamides. These heterocyclic systems have potential applications in various fields, including pharmaceuticals and materials science (Winterwerber, Geiger, & Otto, 2006).
Reactions with Aldehydes and Synthesis of Novel Compounds
Cyanomethanesulfonamides react with aldehydes to produce 1-cyano-2-arylethenesulfonamides and 2-amino-1-cyano-2-phenylethenesulfonamides. These reactions open pathways for the synthesis of new compounds with potential applications in chemistry and pharmacology (Winterwerber, Geiger, Predoiu, & Otto, 2006).
Mécanisme D'action
Target of Action
Cyanomethanesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, it prevents PABA from accessing the site, thereby inhibiting the synthesis of folic acid . This results in a disruption of DNA synthesis, leading to bacterial cell death .
Biochemical Pathways
The action of this compound affects the folic acid synthesis pathway . This pathway is crucial for the production of DNA in bacteria. By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts this pathway, leading to a halt in DNA synthesis and ultimately bacterial cell death .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, it prevents bacteria from producing DNA, which is necessary for their growth and reproduction . This leads to bacterial cell death and the resolution of bacterial infections .
Analyse Biochimique
Biochemical Properties
Cyanomethanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to a decrease in the activity of the enzyme, affecting the overall biochemical pathway. For instance, this compound has been shown to interact with sulfonamide-sensitive enzymes, leading to the inhibition of folate synthesis . This interaction is crucial in understanding the compound’s potential as an antimicrobial agent.
Cellular Effects
This compound has been observed to have various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways . This can result in changes in gene expression, with certain genes being upregulated or downregulated in response to the compound. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in the production of essential metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound exerts its effects by binding to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of dihydropteroate synthase, an enzyme involved in folate synthesis . This inhibition occurs through competitive binding, where this compound competes with the normal substrate for the active site of the enzyme. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . This degradation can lead to a decrease in the compound’s effectiveness. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, organ damage, and apoptosis . These adverse effects are dose-dependent and can be observed in various animal models. It is essential to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including folate synthesis and sulfur metabolism. The compound interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, leading to the inhibition of folate synthesis . This inhibition can affect the overall metabolic flux, leading to a decrease in the production of essential metabolites. Additionally, this compound can influence sulfur metabolism by interacting with sulfur-containing enzymes and cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, this compound can bind to specific proteins, leading to its localization in certain cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function. Additionally, the compound can be found in the nucleus, where it can influence gene expression by interacting with nuclear proteins.
Propriétés
IUPAC Name |
cyanomethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O2S/c3-1-2-7(4,5)6/h2H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEATGIFHFOQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30489980 | |
| Record name | 1-Cyanomethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41827-87-6 | |
| Record name | 1-Cyanomethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30489980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyanomethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



